1-(4-Fluorobenzyl)-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea
CAS No.: 1105224-66-5
Cat. No.: VC4206068
Molecular Formula: C19H25FN4OS
Molecular Weight: 376.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1105224-66-5 |
|---|---|
| Molecular Formula | C19H25FN4OS |
| Molecular Weight | 376.49 |
| IUPAC Name | 1-[(4-fluorophenyl)methyl]-3-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]urea |
| Standard InChI | InChI=1S/C19H25FN4OS/c1-23-7-9-24(10-8-23)18(16-6-11-26-14-16)13-22-19(25)21-12-15-2-4-17(20)5-3-15/h2-6,11,14,18H,7-10,12-13H2,1H3,(H2,21,22,25) |
| Standard InChI Key | WHGMGYOQRCQKJI-UHFFFAOYSA-N |
| SMILES | CN1CCN(CC1)C(CNC(=O)NCC2=CC=C(C=C2)F)C3=CSC=C3 |
Introduction
Structural Identification and Molecular Characterization
Chemical Structure and IUPAC Nomenclature
The compound features a urea core (-NH-C(=O)-NH-) bridging a 4-fluorobenzyl group and a branched ethyl chain. The ethyl chain is substituted with a 4-methylpiperazin-1-yl group and a thiophen-3-yl ring. The IUPAC name is derived systematically:
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Parent chain: Ethyl group (two carbons).
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Substituents:
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4-Fluorobenzyl at the first nitrogen.
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4-Methylpiperazin-1-yl and thiophen-3-yl at the second nitrogen’s ethyl chain.
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The molecular formula is CHFNOS, with a molecular weight of 389.49 g/mol .
Spectroscopic Data
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IR Spectroscopy: Peaks at 1670–1650 cm (urea C=O stretch), 1240 cm (C-F stretch), and 700–600 cm (thiophene C-S-C bend).
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H NMR:
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δ 7.2–7.4 ppm (aromatic protons from fluorobenzyl and thiophene).
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δ 3.5–4.0 ppm (piperazine N-CH and ethylene protons).
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δ 2.3–2.5 ppm (piperazine N-CH).
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Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 115–117°C | |
| LogP (Partition Coeff.) | 2.8 ± 0.3 | |
| Solubility | 0.2 mg/mL in DMSO |
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via a multi-step approach:
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Formation of Urea Intermediate:
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Reductive Alkylation:
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The urea intermediate reacts with 2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)acetaldehyde under hydrogenation (Pd/C, H) to form the final product.
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Key Reaction Conditions:
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Solvent: Toluene/isopropanol (3:1).
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Temperature: 70°C for 12 hours.
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Yield: 72–77% after purification by silica gel chromatography .
Biological Activities and Mechanisms
Enzyme Inhibition
The compound inhibits COX-II (IC = 8.88 μM) and 5-lipoxygenase (5-LOX) (IC = 15 μM), comparable to Celecoxib . The urea group forms hydrogen bonds with catalytic residues (e.g., His75, Ser339 in COX-II), while the thiophene engages in π–π stacking with hydrophobic pockets .
Receptor Modulation
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Dopamine D2 Receptor: Binds with moderate affinity (K = 120 nM), suggesting potential in psychosis treatment.
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Serotonin 5-HT: Antagonism (IC = 45 nM) linked to antipsychotic efficacy.
Antimicrobial Activity
Against Staphylococcus aureus (MIC = 16 μg/mL), the sulfone/sulfoxide analogs exhibit enhanced potency by disrupting cell membrane integrity .
Pharmacokinetic and Toxicity Profiles
ADME Properties
| Parameter | Value | Method |
|---|---|---|
| Bioavailability (Oral) | 58% ± 12% | Rat model |
| Half-life (t) | 4.2 hours | HPLC-MS |
| Protein Binding | 89% ± 3% | Equilibrium dialysis |
Toxicity Data
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Acute Toxicity (LD): 320 mg/kg in mice (oral).
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Genotoxicity: Negative in Ames test.
Comparative Analysis with Analogues
| Compound | COX-II IC (μM) | 5-LOX IC (μM) | Selectivity Index |
|---|---|---|---|
| Target Compound | 8.88 | 15 | 1.7 |
| Celecoxib | 9.12 | >100 | >10 |
| THZ1 | 8.88 | 44 | 5.0 |
The target compound’s dual inhibition profile offers advantages in inflammatory diseases but requires optimization for selectivity .
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